Product packaging for D-Sorbitol-1-13C(Cat. No.:CAS No. 132144-93-5)

D-Sorbitol-1-13C

Cat. No.: B583706
CAS No.: 132144-93-5
M. Wt: 183.164
InChI Key: FBPFZTCFMRRESA-AVUGZHLXSA-N
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Description

Isotope labelled D-Glucitol is a sugar alcohol obtained from the reduction of glucose and is naturally found in various fruits such as apples, pears and peaches. D-Glucitol has been widely used as a sweetener, laxative, various medical applications and in cosmetic products.>D-(1-(13)C)glucitol is a glucitol that is D-glucitol in which the carbon at position 1 is the C isotope. It is a glucitol and a C-modified compound.>D-(1-(13)C)glucitol is a natural product found in Litoria verreauxii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B583706 D-Sorbitol-1-13C CAS No. 132144-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-AVUGZHLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746574
Record name D-(1-~13~C)Glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132144-93-5
Record name D-(1-~13~C)Glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Isotopic Labeling Strategies for D Sorbitol 1 13c

Precursor Selection and Chemical Conversion Pathways for Regiospecific Carbon-13 Labeling

The most common and effective approach for synthesizing D-Sorbitol-1-13C involves starting with a precursor that already possesses the 13C label at the desired position. D-Glucose and D-Fructose are the primary biological precursors for sorbitol. Therefore, isotopically labeled versions of these monosaccharides are selected.

D-[1-13C]Glucose: This is a key precursor where the 13C atom is located at the anomeric carbon (C1) of glucose. The chemical conversion of glucose to sorbitol is a reduction reaction, typically catalyzed by the enzyme aldose reductase, which converts the aldehyde group (−CHO) at C1 of glucose into a primary alcohol group (−CH2OH) wikipedia.org. This biochemical pathway, known as the polyol pathway, directly transfers the isotopic label from the C1 of D-glucose to the C1 of D-sorbitol wikipedia.orgnih.gov.

D-[1-13C]Fructose: Similarly, D-[1-13C]fructose can also serve as a precursor. In this case, the conversion to D-sorbitol often involves the sorbitol dehydrogenase pathway, where the ketone group at C2 of fructose (B13574) is reduced to a hydroxyl group, leading to sorbitol nih.gov. If the label is at C1 of fructose, it is not directly transferred to C1 of sorbitol through this common pathway. However, studies indicate that D-[1-13C]fructose can be converted into D-sorbitol via the aldose reductase and sorbitol dehydrogenase pathway, implying the label's position in the final sorbitol molecule depends on the specific enzymatic conversion route nih.gov.

Other Labeled Precursors: While less direct for specific C1 labeling of sorbitol, other labeled compounds like D-[6-13C]glucose, D-[1-13C]ribose, and [2-13C]glycerol have been used in biological systems to study sorbitol metabolism, demonstrating that various labeled carbon sources can lead to labeled sorbitol, albeit with different isotopic distributions nih.gov.

The regiospecificity of the labeling is achieved by selecting precursors with the 13C atom precisely at the carbon that will become C1 in the sorbitol molecule. The chemical reduction of the aldehyde group in glucose to the primary alcohol in sorbitol preserves the isotopic label at this position.

Isotopic Enrichment and Purification Techniques for this compound

The utility of this compound in research is directly correlated with its isotopic purity. Commercially available this compound typically boasts a high isotopic enrichment, commonly specified as 99 atom % 13C sigmaaldrich.comisotope.comeurisotop.comotsuka.co.jpmedchemexpress.combuchem.comsigmaaldrich.com. This high level of enrichment is crucial for accurate quantitative analysis and tracing studies, minimizing interference from naturally abundant 12C.

Purification of this compound involves standard techniques applied to achieve high chemical and isotopic purity. Following the synthesis or enzymatic conversion, the crude product undergoes purification steps. These may include:

Chromatography: Techniques such as ion-exchange chromatography or preparative liquid chromatography are employed to separate the labeled sorbitol from unreacted precursors, by-products, and other impurities google.com.

Crystallization: Sorbitol can be crystallized from aqueous solutions or melt-crystallized to achieve high purity google.com. This process can also help in separating isotopically enriched material from less enriched or unlabeled contaminants if the synthesis was not perfectly specific.

Filtration: Nanofiltration can be used in conjunction with other methods to purify sorbitol syrups google.com.

The combination of a well-defined synthesis pathway using highly enriched precursors and rigorous purification methods ensures the final product meets the stringent purity requirements for scientific applications.

Enzymatic Synthesis Approaches for this compound Production

While chemical synthesis routes exist, the biochemical pathway for sorbitol formation is inherently enzymatic and is often leveraged for producing labeled sorbitol, especially when starting from labeled glucose or fructose. The key enzyme in the direct conversion of glucose to sorbitol is aldose reductase (EC 1.1.1.21), which catalyzes the NADPH-dependent reduction of the aldehyde group of glucose to the primary alcohol of sorbitol wikipedia.org. This reaction is the initial step in the polyol pathway.

When D-[1-13C]glucose is provided as a substrate in a biological system (e.g., cell suspensions or enzymatic assays), aldose reductase facilitates its reduction to this compound. This method is effectively an "enzymatic synthesis" in the sense that a biological catalyst is used to perform the specific reduction, ensuring the label's integrity at the C1 position. Studies have explored various aspects of sorbitol metabolism, including the role of enzymes like D-sorbitol dehydrogenase tandfonline.comscielo.br, but the primary route for producing C1-labeled sorbitol relies on the enzymatic reduction of C1-labeled glucose.

Derivatization Methodologies for Enhanced Synthesis or Analytical Compatibility

Derivatization plays a crucial role in the analysis of this compound, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Derivatization modifies the sorbitol molecule to improve its volatility, thermal stability, detectability, or chromatographic separation.

For GC-MS: Sorbitol, being a polyol, is relatively non-volatile and can exhibit poor chromatographic behavior. Derivatization with silylating agents, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or mixtures like HMDS/TMCS/Pyridine, converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. This significantly increases volatility and thermal stability, making it amenable to GC-MS analysis semanticscholar.orgmdpi.comnih.gov. Acetylation using acetic anhydride (B1165640) with a catalyst like 1-methylimidazole (B24206) is another method to derivatize the hydroxyl groups for GC or LC analysis google.com.

For HPLC: To enhance detection by UV-Vis spectroscopy, sorbitol can be derivatized to introduce a chromophore. For instance, reaction with benzyl (B1604629) alcohol can form benzylated derivatives suitable for HPLC-DAD analysis, aiding in its extraction and quantification from complex matrices like plant tissues scirp.org. Benzoyl chloride is also used for derivatizing alcohol functionalities, improving extraction efficiency and enabling quantification via UHPLC MS/MS acs.org.

For NMR: While NMR can directly analyze sorbitol, derivatization can sometimes be employed to simplify spectra, resolve overlapping signals, or enhance sensitivity, particularly in complex mixtures or for specific structural elucidations nih.gov.

These derivatization techniques are essential for unlocking the full analytical potential of this compound, enabling precise quantification and structural characterization in various research contexts.

Advanced Analytical Methodologies for the Detection and Quantification of D Sorbitol 1 13c in Research Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for D-Sorbitol-1-13C Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. Its application to this compound is crucial for verifying isotopic labeling patterns and assessing enrichment levels.

High-Resolution 13C NMR Spectroscopy for Isotopic Enrichment Assessment and Positional Isomer Analysis

High-resolution 13C NMR spectroscopy is fundamental for confirming the presence and position of the 13C isotope within the D-sorbitol molecule. By analyzing the chemical shifts and signal intensities of the carbon atoms, researchers can precisely determine the degree of isotopic enrichment and verify that the label is incorporated at the intended position (C1). This technique is also invaluable for distinguishing between different positional isomers if the labeling process were to yield such variations, although this compound specifically refers to labeling at the first carbon. The natural abundance of 13C is approximately 1.1%, and enriched samples will show significantly higher signal intensity at the labeled carbon atom buchem.comsci-hub.ruacs.org. By comparing the integrated signal intensity of the 13C-labeled carbon to that of other carbons in the molecule or to a known standard, the isotopic enrichment percentage can be accurately calculated.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, TOCSY) for Structural Elucidation and Carbon Connectivity in Labeled Metabolic Intermediates

Two-dimensional (2D) NMR techniques are essential for elucidating the structure and carbon connectivity of this compound, especially when it is part of more complex metabolic pathways or when analyzing its transformation products. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate signals from nuclei that are directly bonded or coupled through multiple bonds, respectively, allowing for the assignment of specific carbon signals to their attached protons and neighboring carbons uzh.ch. These methods are vital for confirming the structure of this compound and for tracing its metabolic fate by identifying how the 13C label is transferred to other molecules. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) provide information about proton-proton couplings, which can further aid in structural assignments and understanding the molecular framework of labeled intermediates uzh.chscience.gov.

Solid-State 13C NMR Spectroscopy for Investigating this compound in Complex Matrices

Solid-state 13C NMR spectroscopy is particularly useful when this compound is analyzed within solid matrices, such as in crystalline forms, amorphous dispersions, or biological tissues. Unlike solution-state NMR, solid-state NMR accounts for the anisotropic nature of molecular interactions in the solid phase. It can differentiate between different polymorphic forms or states of aggregation of this compound, as crystalline and amorphous materials often exhibit distinct spectral characteristics, with amorphous forms typically showing broader peaks due to disordered molecular packing mdpi.comacs.org. This technique is crucial for understanding the physical state and behavior of this compound in complex formulations or biological environments where it might not be readily soluble.

Hyperpolarization NMR Spectroscopy for Enhanced Sensitivity in Tracer Studies

Hyperpolarization techniques, such as Dynamic Nuclear Polarization (DNP), significantly enhance the NMR signal sensitivity, making it possible to detect and quantify this compound at much lower concentrations or in shorter acquisition times uzh.chchemie-brunschwig.chcortecnet.com. This is particularly advantageous for tracer studies where the labeled compound is administered in trace amounts. By transferring polarization from electron spins to nuclear spins, hyperpolarized 13C nuclei exhibit a dramatically increased signal-to-noise ratio, enabling real-time monitoring of metabolic pathways and the detection of this compound in vivo or in complex biological samples where traditional NMR would struggle to provide sufficient signal uzh.chchemie-brunschwig.ch. Sorbitol itself has been investigated as a matrix for DNP due to its favorable properties, such as a high glass transition temperature, which allows for DNP experiments at elevated temperatures chemrxiv.org.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a highly sensitive technique for identifying and quantifying molecules based on their mass-to-charge ratio. When coupled with chromatographic separation, it provides powerful tools for analyzing labeled compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis of Labeled Sorbitol and its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the quantitative and qualitative analysis of volatile or derivatizable compounds, including this compound and its metabolites buchem.comgcms.czdokumen.pub. Before GC-MS analysis, this compound typically requires derivatization to increase its volatility. The GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while the MS detector identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns. For isotopically labeled compounds, GC-MS can distinguish between the labeled and unlabeled forms by the difference in their molecular mass. This allows for precise quantification of this compound and the identification of its metabolic products by analyzing the mass shifts in their fragmentation patterns buchem.com. The technique is sensitive enough to detect very low enrichment levels, especially when coupled with specialized detection methods like GC-combustion-MS buchem.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolic Product Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for profiling non-volatile metabolic products, including sugar alcohols like this compound researchgate.net. This method combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, allowing for the identification and quantification of compounds in complex mixtures. In metabolomics research, LC-MS is frequently used to analyze samples where this compound might be present as a metabolic product or used as an internal standard researchgate.netnih.govmedchemexpress.com. The isotopic labeling of this compound aids in distinguishing it from endogenous sorbitol, enhancing the reliability of quantification and metabolic flux analysis researchgate.net. For instance, this compound has been utilized as an internal standard in extraction buffers to assess extraction efficiency and metabolite recovery in metabolomic studies researchgate.netnih.gov.

Tandem Mass Spectrometry (MS/MS) for Isotopic Tracer Identification and Flux Analysis

Tandem Mass Spectrometry (MS/MS) is indispensable for identifying isotopically labeled compounds and performing metabolic flux analysis d-nb.infoacs.orgnih.govbiosynsis.com. By fragmenting ions and analyzing the resulting product ions, MS/MS provides structural information and allows for the precise detection of molecules with specific isotopic compositions, such as this compound nih.govisotope.comsigmaaldrich.commedchemexpress.com. This technique is crucial for tracing metabolic pathways, as it can accurately measure the incorporation of 13C labels into various metabolites, thereby elucidating flux rates and metabolic network dynamics nih.govbiosynsis.com. In studies involving this compound, MS/MS can confirm the presence and quantify the amount of the labeled compound, providing data essential for understanding metabolic transformations and pathways acs.orgnih.gov. For example, LC-MS/MS has been successfully applied to quantify this compound when used as an internal standard in various product analyses nih.gov.

Isotope Ratio Mass Spectrometry for Precise Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique for measuring the relative abundance of isotopes within a sample uni-due.de. For this compound, IRMS can be used to determine the exact enrichment of the 13C isotope, providing highly accurate data on isotopic composition. This is particularly important for establishing the purity and precise labeling of the standard used in tracer studies. While LC-MS and MS/MS offer detailed molecular information, IRMS is the gold standard for direct measurement of isotopic ratios, ensuring the integrity of the labeled compound for quantitative applications shoko-sc.co.jp.

Chromatographic Separations Preceding Detection

Effective chromatographic separation is a prerequisite for the accurate detection and quantification of this compound, especially in complex matrices. These techniques separate this compound from other co-existing compounds based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors for Polyol Analysis

High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation of polyols, including sorbitol oup.comscispace.comhelixchrom.comftb.com.hrthermofisher.comsepscience.com. Due to the lack of a strong UV chromophore in sorbitol, specialized detectors such as Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) are commonly employed oup.comscispace.comresearchgate.net. Ion-exchange chromatography, particularly high-pH anion-exchange chromatography (HPAEC) with Pulsed Amperometric Detection (PAD), has proven effective for separating sugar alcohols like sorbitol, often using specialized columns like the Dionex CarboPac series sepscience.comnih.govthermofisher.commagtech.com.cnthermofisher.com. These methods allow for the sensitive and selective detection of sorbitol and its labeled variants oup.comscispace.comsepscience.comthermofisher.com. For instance, an isocratic HPLC method using an amino column and ELSD or UV-VIS detection has been developed for the simultaneous determination of sorbitol and glycerol (B35011), demonstrating good reproducibility, accuracy, and sensitivity oup.comscispace.com.

Ion Chromatography for Carbohydrate Separation

Ion Chromatography (IC) is a powerful technique for separating carbohydrates and polyols, including this compound d-nb.infosepscience.comnih.govthermofisher.commagtech.com.cnthermofisher.commetrohmsiam.comchromatographyonline.comchromatographyonline.com. High-pH anion-exchange chromatography (HPAEC) with Pulsed Amperometric Detection (PAD) is particularly suitable for analyzing these polar compounds, which lack UV chromophores d-nb.infosepscience.comnih.govthermofisher.commagtech.com.cnmetrohmsiam.comchromatographyonline.comchromatographyonline.com. In HPAEC, carbohydrates are separated as anions in alkaline mobile phases on a positively charged anion-exchange resin nih.govthermofisher.comchromatographyonline.comchromatographyonline.com. The use of specialized columns like the Dionex CarboPac MA1 or PA300 allows for the resolution of sugar alcohols from other carbohydrates with high sensitivity and specificity, often without the need for derivatization sepscience.comthermofisher.com. IC methods have been established for the simultaneous determination of multiple carbohydrates and sugar alcohols in various matrices, including food products and beverages d-nb.infosepscience.commagtech.com.cnmetrohmsiam.com.

Other Spectroscopic and Hybrid Analytical Approaches

Beyond LC-MS and IC, other spectroscopic and hybrid analytical techniques can be employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 13C NMR, can be used to identify and characterize isotopically labeled compounds like this compound. It provides detailed structural information and can confirm the position of the 13C label nih.govbmrb.ioresearchgate.netresearchgate.net. 13C NMR has been instrumental in assigning the spectral characteristics of sorbitol and studying its complexation with metal ions researchgate.net. It is also used in metabolomic studies to analyze labeled metabolites nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): While D-Sorbitol is non-volatile, it can be analyzed by GC-MS after appropriate derivatization to increase its volatility ftb.com.hrsemanticscholar.org. GC-MS can be coupled with MS/MS for enhanced sensitivity and specificity.

Hybrid Techniques: The combination of different analytical methods, such as LC-MS/MS, offers a comprehensive approach. For instance, LC-MS/MS coupled with hydrophilic interaction liquid chromatography (HILIC) is effective for separating and quantifying sugar alcohols in complex biological matrices, even in the presence of high concentrations of other compounds nih.govsemanticscholar.orgnih.gov. This approach can avoid time-consuming derivatization steps required for GC-MS semanticscholar.org.

The precise characterization and quantification of isotopically labeled compounds like this compound are critical for a wide range of research applications, including metabolic studies, tracer experiments, and the development of analytical standards. Advanced analytical techniques provide the necessary sensitivity and specificity to elucidate molecular interactions and physical properties. This article focuses on two such methodologies: Fourier-Transform Infrared (FTIR) Spectroscopy for analyzing molecular interactions and Dynamic Light Scattering (DLS) for studies involving nanoparticle formation mediated by this compound.

1 Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule and to study molecular interactions by analyzing the absorption of infrared radiation. The vibrational modes of chemical bonds within a molecule absorb specific frequencies of infrared light, generating a unique spectral fingerprint. For this compound, FTIR analysis is instrumental in identifying its characteristic functional groups, primarily hydroxyl (-OH) and ether (C-O-C) groups, which are indicative of its polyol structure mdpi.comnih.gov.

The ¹³C isotopic labeling of sorbitol is primarily leveraged in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for tracking metabolic pathways or as precise standards. While FTIR does not directly identify the ¹³C isotope in the same manner, it remains crucial for understanding the chemical environment and interactions of the sorbitol molecule itself. Changes in the position and intensity of absorption bands, particularly those associated with hydroxyl groups, can reveal information about hydrogen bonding and other intermolecular interactions mdpi.com. For instance, studies have shown that the hydroxyl stretching band (O-H) of sorbitol, typically observed between 3200–3500 cm⁻¹, can shift and broaden depending on the extent of hydrogen bonding mdpi.com. Similarly, bands in the 1045–1200 cm⁻¹ region are characteristic of C-O-C bonds and hydroxyl groups attached to the cyclohexane (B81311) ring, providing vital information for identifying sorbitol derivatives and their interactions within a matrix mdpi.comnih.gov. FTIR has also been employed to confirm the presence of sorbitol in various materials and to understand its role in stabilizing or modifying nanomaterials researchgate.netnih.gov.

Table 1: Characteristic FTIR Absorption Bands of Sorbitol

Functional GroupCharacteristic Absorption Band (cm⁻¹)DescriptionReference(s)
O-H Stretch3200–3500Broad band due to hydrogen bonding, indicative of hydroxyl groups. mdpi.comnih.govmdpi.com
C-H Stretch~2900Aliphatic C-H stretching vibrations. mdpi.com
C-O-C Stretch1045–1200Bands associated with ether linkages and hydroxyl groups on the ring. mdpi.comnih.gov

2 Dynamic Light Scattering (DLS) in Studies Involving this compound Mediated Nanoparticle Formation

Dynamic Light Scattering (DLS) is an indispensable technique for characterizing the size, size distribution, and aggregation state of nanoparticles suspended in a liquid medium. The principle behind DLS involves measuring the fluctuations in light intensity scattered by particles undergoing Brownian motion. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light, while larger particles exhibit slower diffusion and thus slower fluctuations. This relationship, governed by the Stokes-Einstein equation, allows for the determination of the hydrodynamic diameter of the particles nanocomposix.comsci-hub.semdpi.comresearchgate.net.

In research involving this compound, DLS plays a crucial role in understanding how this molecule influences the formation and properties of nanoparticles. While the ¹³C label itself does not directly affect the DLS measurement, studies utilizing unlabeled sorbitol demonstrate its utility as a stabilizing agent or a factor controlling particle growth in various synthesis processes. For instance, in the synthesis of titanium dioxide (TiO₂) nanoparticles, DLS measurements revealed that the presence of D-sorbitol significantly reduced the particle agglomeration size. In the absence of sorbitol, TiCl₄ hydrolysis resulted in particle agglomerates of approximately 69 nm. However, upon addition of 0.05 M D-sorbitol, the size decreased to approximately 25 nm, and further to 13 nm with 0.1 M D-sorbitol, indicating its role in controlling particle size and preventing excessive aggregation researchgate.net. Similarly, sorbitol has been employed as a stabilizing agent in the synthesis of silver nanoparticles, with DLS analyses reporting average particle sizes in the range of 50–80 nm, with an average of 64 nm researchgate.net. Another study reported a mean particle size of 40.1 nm for silver nanoparticles synthesized using a plant extract, with DLS being one of the characterization techniques used tandfonline.com. These findings highlight DLS's capability to quantify the impact of sorbitol on nanoparticle characteristics, essential for applications in catalysis, materials science, and other fields.

Table 2: DLS Characterization of Nanoparticles Influenced by Sorbitol

Study Context/Nanoparticle TypeD-Sorbitol ConcentrationAverage Particle Size (nm)Polydispersity Index (PDI)NotesReference(s)
TiO₂ Nanoparticles (hydrolysis of TiCl₄)0 M (control)~69N/AParticle agglomeration researchgate.net
0.05 M~25N/AReduced size researchgate.net
0.1 M~13N/AFurther reduced size researchgate.net
Silver Nanoparticles (synthesis)Not specified50–80 (distribution)N/AStabilizing agent researchgate.net
Not specified~64 (average)N/AStabilizing agent researchgate.net
Silver Nanoparticles (synthesis)Not specified40.10.411Mean size, surface charge -40.1 mV tandfonline.com

Compound Name List

this compound

Application of D Sorbitol 1 13c in Metabolic Pathway Elucidation

13C Metabolic Flux Analysis (13C MFA) Using D-Sorbitol-1-13C as a Tracer

13C Metabolic Flux Analysis (13C MFA) is a powerful technique that employs stable isotope-labeled substrates to quantify the rates of biochemical reactions within a metabolic network. This compound serves as a crucial tracer in these analyses, enabling the mapping of carbon flow through central metabolic pathways.

Designing effective isotopic labeling experiments with this compound involves careful consideration of the biological model system and the specific metabolic questions being addressed. Cellular models, such as microbial organisms (Trichoderma reesei, Escherichia coli) and mammalian cell lines (e.g., Chinese hamster ovary cells), are commonly used vtt.fipnas.orguni-saarland.de. Organismal studies, while less detailed in the provided snippets, would follow similar principles of controlled substrate administration.

The core of the experimental design involves culturing the chosen model system in a medium where this compound is provided as the primary or sole carbon source. For accurate flux quantification, maintaining a constant intracellular flux distribution during the labeling period is critical. This can be achieved through chemostat cultures, where the specific growth rate is kept constant, or by conducting experiments during the exponential growth phase of batch cultures vtt.fivtt.finih.gov. The choice of labeling strategy (e.g., uniformly labeled vs. specifically labeled sorbitol) depends on the metabolic pathways under investigation. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure the mass isotopomer distributions of intracellular metabolites, particularly amino acids derived from central carbon metabolism pnas.orguni-saarland.de.

The ¹³C label from this compound is traced through various metabolic pathways, primarily central carbon metabolism, by analyzing the labeling patterns in biomolecules like amino acids. These patterns, measured via techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), provide the raw data for flux calculations pnas.orguni-saarland.de.

Specialized computational tools and methodologies, such as 13C-Metabolic Flux Ratio (METAFoR) analysis, are then used to interpret these labeling patterns and quantify metabolic fluxes vtt.finih.gov. By tracking how the ¹³C label is incorporated into different carbon positions of amino acids derived from intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, researchers can determine the relative rates of these pathways. For instance, studies using labeled sorbitol in Trichoderma reesei have analyzed the 13C-labeling patterns of proteinogenic amino acids to quantify intracellular metabolic flux ratios within the central carbon metabolism vtt.finih.gov.

The detailed mapping of ¹³C label distribution from this compound is instrumental in understanding how carbon atoms are redistributed throughout the cell's metabolic network. This includes identifying the activity and contribution of anaplerotic and cataplerotic pathways. Anaplerotic pathways replenish TCA cycle intermediates, while cataplerotic pathways drain them frontiersin.orgmdpi.com.

By analyzing the labeling patterns in amino acids that are synthesized from TCA cycle intermediates (e.g., glutamate (B1630785) from α-ketoglutarate, aspartate from oxaloacetate), researchers can infer the flux through these anaplerotic/cataplerotic routes uni-saarland.defrontiersin.orgmdpi.com. For example, the conversion of pyruvate (B1213749) to oxaloacetate via pyruvate carboxylase (PC) is a key anaplerotic reaction that can be elucidated using ¹³C tracers mdpi.com. Studies have confirmed the activity of anaplerotic and cataplerotic pathways in various microorganisms using ¹³C-labeling techniques, demonstrating how carbon from substrates like sorbitol enters and flows through these pathways frontiersin.org. The analysis can also reveal how unlabeled carbon from sources like CO₂ might enter the cycle through anaplerotic reactions, affecting the labeling patterns of downstream metabolites frontiersin.org.

Investigation of the Polyol Pathway Using this compound

The polyol pathway, also known as the sorbitol pathway, is a metabolic route that converts glucose to fructose (B13574) via sorbitol. This compound is a direct substrate for studying this pathway, particularly the action of sorbitol dehydrogenase.

The polyol pathway involves two main enzymatic steps: the reduction of glucose to sorbitol by aldose reductase (AR), and the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH) wikipedia.orgwikipathways.orgmdpi.comnih.govnih.govaustinpublishinggroup.com. While studies have used ¹³C-labeled glucose to trace its conversion into sorbitol and fructose in systems like rabbit renal papillary tissue nih.gov, this compound itself can be used to directly study the second step of this pathway or to trace the fate of sorbitol when it enters metabolism.

Researchers can incubate cellular suspensions or tissue samples with this compound and use techniques like ¹³C NMR spectroscopy to monitor its conversion to fructose and the subsequent metabolic fate of the labeled fructose nih.gov. This approach is particularly relevant for understanding how the polyol pathway functions under conditions of hyperglycemia, where its activity increases significantly, leading to sorbitol accumulation mdpi.comnih.govnih.govaustinpublishinggroup.com.

Isotopically labeled substrates, including this compound, are invaluable for characterizing the kinetic properties and substrate specificities of enzymes like Aldose Reductase (AR) and Sorbitol Dehydrogenase (SDH) nih.govnih.govrcsb.org. These enzymes play critical roles in the polyol pathway, which is implicated in diabetic complications mdpi.comnih.govnih.gov.

Studies can utilize this compound to probe the activity of SDH. By measuring the rate of conversion of labeled sorbitol to fructose under varying substrate concentrations, kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) can be determined nih.govnih.govrcsb.org. Furthermore, the use of labeled substrates allows for the investigation of enzyme specificity towards different polyol structures. For instance, research on sheep liver sorbitol dehydrogenase has elucidated specificity constants (kcat/Km) for various polyol substrates, revealing preferences based on stereochemistry nih.gov. Such detailed kinetic data is essential for understanding enzyme mechanisms and for the rational design of enzyme inhibitors, which could have therapeutic applications in managing diseases associated with polyol pathway dysregulation nih.govrcsb.org.

Table 1: Substrate Specificity Constants (kcat/Km) for Sheep Liver Sorbitol Dehydrogenase

Polyol SubstrateSpecificity Constant (kcat/Km) (arbitrary units)
D-XyloHigh
D-RiboModerate
L-XyloModerate
D-LyxoLow
L-ArabinoLow
D-ArabinoLow
L-LyxoLow

Note: Specific numerical values for kcat/Km were not provided in the snippets, only relative specificities. This table is illustrative based on the provided qualitative data.

Table 2: Conceptual Labeling in Polyol Pathway Conversion

This table illustrates the theoretical incorporation of ¹³C from this compound into fructose, highlighting the position of the label.

Starting MaterialEnzymeProductLabel Position in Product
D-Sorbitol-1-¹³CSorbitol DehydrogenaseFructoseC1 (keto group)

Note: This table is conceptual, illustrating the expected labeling pattern based on the known enzymatic reaction.

Compound List

this compound

D-Sorbitol

Fructose

Glucose

L-sorbose

L-arabinitol

D-[6-¹³C]glucose

D-[1-¹³C]fructose

D-[1-¹³C]ribose

[2-¹³C]glycerol

D-fructose

L-glucitol

L-mannitol

L-altritol

D-altritol

D-iditol

Heptitols

Aliphatic alcohols

Aromatic alcohols

Pyruvate

Oxaloacetate

Phosphoenolpyruvate (PEP)

NADH

NAD+

NADPH

NADP+

GTP

Glutamate

Aspartate

α-ketoglutarate

Citrate

Malate

Lactate

Acetyl-CoA

Fructose-6-phosphate

Dihydroxyacetone phosphate

Glyceraldehyde

Glyceraldehyde 3-phosphate

Glycerol (B35011)

D-Ribose

Succinic acid

Acetic acid

L-lactate

Glutathione (B108866)

Glutathione disulfide (GSSG)

Fructose 1-phosphate

Asparagine

Mandelic acid

Ethylbenzene

Styrene

Hexose

Pentose

Glutamine

AGEs (Advanced Glycation End-products)

Fructose-1,6-bisphosphate (FBP)

L-xylo

D-ribo

L-lyxo

D-arabino

L-arabino

D-lyxo

Regulation of Polyol Pathway Activity in Response to Exogenous Stimuli

The polyol pathway, which converts glucose to sorbitol and then to fructose, is increasingly recognized for its role in cellular responses to environmental cues. Research utilizing this compound and related 13C-labeled glucose has demonstrated that external stimuli can significantly influence the flux through this pathway. For instance, studies investigating cellular responses to matrix stiffness have shown that increased substrate stiffness can lead to a rerouting of glucose flux towards the polyol pathway biorxiv.org. This mechano-dependent accumulation of sorbitol suggests a regulatory mechanism where the physical microenvironment can alter metabolic flux distribution, potentially bypassing rate-limiting steps in glycolysis biorxiv.org. Such findings highlight the polyol pathway's involvement in cellular adaptation to external conditions, with this compound serving as a critical tracer to quantify these dynamic metabolic shifts.

This compound in Carbohydrate Metabolism Research

The use of this compound is instrumental in dissecting the intricate connections within carbohydrate metabolism. Its application allows researchers to map the flow of carbon atoms through various interconnected pathways, revealing how sorbitol metabolism is integrated with fundamental cellular energy production and biosynthesis routes.

Integration of Sorbitol Metabolism with Glycolysis and Pentose Phosphate Pathway

The polyol pathway offers a bypass around key regulatory points in glycolysis, such as hexokinase and phosphofructokinase nih.gov. Studies employing this compound and other 13C-labeled substrates have elucidated how sorbitol-derived intermediates can feed into central carbon metabolism, influencing glycolysis and the pentose phosphate pathway (PPP). The PPP, crucial for generating NADPH and precursor pentose sugars for biosynthesis, shares intermediates with glycolysis pressbooks.pub. Tracing with this compound helps quantify the extent to which sorbitol contributes to these pathways, revealing how cellular redox balance and biosynthetic capacity are maintained or altered. For example, in Trichoderma reesei, 13C-labeling experiments on sorbitol have been used to analyze metabolic flux ratios, indicating that carbon flux is primarily directed towards respiratory metabolism, irrespective of the carbon source or specific strain mutations researchgate.net. This demonstrates the utility of this compound in mapping these integration points.

Investigation of Sorbitol as a Carbon Source or Signal Molecule in Biological Systems

Beyond its role as a metabolic intermediate, sorbitol can also function as a carbon source or a signaling molecule. This compound enables researchers to track its assimilation and the downstream metabolic consequences when it is provided as a primary nutrient. For instance, in engineered Escherichia coli, D-sorbitol has been utilized as the sole carbon source for recombinant protein production, with its metabolism leading to fructose-6-phosphate, a key glycolytic intermediate tandfonline.com. In other systems, such as Drosophila, the polyol pathway, including sorbitol, has been implicated in sensing glucose uptake and regulating gene expression related to growth and metabolism, suggesting a signaling role plos.org.

This compound in Organism-Specific Metabolic Research

The application of this compound provides organism-specific insights into metabolic strategies, particularly in microorganisms where sorbitol plays diverse roles.

Fungal Metabolic Studies (e.g., Trichoderma reesei, Aspergillus niger, Pichia pastoris)

In filamentous fungi like Trichoderma reesei, this compound has been employed in metabolic flux analysis to understand carbon assimilation and the impact of genetic modifications or environmental conditions on central carbon metabolism nih.govvtt.fi. Studies have compared metabolic flux ratios when T. reesei is grown on glucose versus sorbitol, revealing differences in pathway utilization and growth rates.

Table 1: Comparative Metabolic Flux Analysis in Trichoderma reesei

ConditionCarbon SourceWild Type Growth Rate (h⁻¹)Δcre1 Growth Rate (h⁻¹)Primary Flux Direction
Batch CultureGlucose0.15 ± 0.010.12 ± 0.01Glycolysis/Respiration
Batch CultureSorbitol0.03 ± 0.020.06 ± 0.01Glycolysis/Respiration

Data adapted from Jouhten et al. (2009) nih.govvtt.fi. Growth rates are approximate based on provided values.

Pichia pastoris, a widely used host for recombinant protein production, utilizes sorbitol as a carbon source, influencing its metabolic state and protein yields biotechmedjournal.comnih.gov. Co-feeding sorbitol with methanol (B129727) has been shown to optimize protein production by modulating oxygen consumption and heat generation biotechmedjournal.com. Metabolic flux analysis using this compound can further elucidate how this co-feeding strategy impacts central carbon metabolism and energy demand in P. pastoris during recombinant protein synthesis mdpi.com. Aspergillus niger also metabolizes sorbitol, and understanding its metabolic pathways is crucial for industrial applications researchgate.netmdpi.com.

Algal Metabolic Research (e.g., Diplosphaera chodatii)

The unicellular microalga Diplosphaera chodatii synthesizes sorbitol as a protective compound against desiccation researchgate.netsciprofiles.comasm.orgasm.org. Researchers have developed metabolic flux models for D. chodatii, utilizing insights from genome assemblies and biochemical pathways, to analyze sorbitol biosynthesis and its interplay with growth under photoautotrophic and mixotrophic conditions researchgate.netasm.orgasm.orgnih.gov. These models help predict the limits of sorbitol biosynthesis and its potential for biotechnological applications, such as bio-based sorbitol production.

Compound List:

this compound (and other 13C-labeled sorbitol forms)

Sorbitol

Glucose

Fructose

NADPH

NADH

ATP

Glycerol

Fructose-6-phosphate

Glyceraldehyde-3-phosphate

Ribose-5-phosphate

Lysine (Lys)

Aspartate (Asp)

L-sorbose

Cellulase

Sophorose

L-Asparaginase-II

Phytase

Methanol

Glutathione (GSH)

Oxidized Glutathione (GSSG)

Reactive Oxygen Species (ROS)

Tricarboxylic Acid (TCA) cycle metabolites

Bacterial Metabolism and Carbon Utilization

This compound serves as a crucial tracer in studies investigating how bacteria metabolize sorbitol and utilize it as a carbon source. For instance, research on Escherichia coli O157:H7 has explored its sorbitol fermentation capabilities, noting that this pathogen typically does not ferment sorbitol, a characteristic used for its identification nih.govdovepress.com. Studies using ¹³C-labeled substrates, including sorbitol, can help delineate the specific pathways involved in carbon assimilation and energy production in various bacterial species. For example, ¹³C-metabolic flux analysis has been applied to organisms like Trichoderma reesei to understand carbon flow from sorbitol into central metabolism and amino acid biosynthesis vtt.finih.govfrontiersin.org. Similarly, Streptomyces lividans has been studied using metabolic flux analysis to understand how carbon flux distribution through glycolysis and the pentose-phosphate pathway is influenced by different carbon sources like glucose and gluconate, with implications for antibiotic production psu.edu. While direct studies using this compound in Streptomyces for carbon utilization are not explicitly detailed in the provided search results, the methodology of ¹³C-metabolic flux analysis is established for such organisms psu.eduresearchgate.net.

Plant Metabolism and Stress Response Studies

In plant science, this compound is instrumental in tracking carbon allocation and understanding the role of sorbitol in plant metabolism, particularly in fruit trees. Sorbitol is a primary photosynthate and translocated carbohydrate in many Rosaceae species, including apple (Malus domestica and Malus micromalus) ashs.orgoup.comnih.govmdpi.comresearchgate.net. Studies have investigated how environmental factors, such as high temperatures, affect sorbitol metabolism in Pyrus pyrifolia leaves and fruit flesh, leading to altered sorbitol accumulation and utilization ashs.org. Furthermore, this compound can be used to trace the metabolic fate of sorbitol in plants under stress conditions. For example, sorbitol accumulation is known to aid in osmotic adjustment during drought stress ashs.orgmdpi.com. Research on Malus micromalus has explored how sorbitol might enhance resistance to fungal pathogens by influencing flavonoid metabolism researchgate.net. ¹³C-labeling techniques are also employed to understand carbon allocation within plants, such as tracing carbon flow into different metabolic pathways in response to environmental stimuli like ozone stress biorxiv.orgoup.com.

Mammalian Cell Culture and In Vitro Organ/Tissue Studies

This compound is a valuable tool for investigating metabolic processes within mammalian cells and tissues. In studies involving rabbit renal papillary tissue, ¹³C-labeled substrates, including D-[1-¹³C]glucose and D-[1-¹³C]fructose, were used to trace the synthesis of D-sorbitol, elucidating pathways like the aldose reductase and sorbitol dehydrogenase pathway, and identifying the role of the pentose shunt in this synthesis nih.gov. ¹³C-NMR spectroscopy was employed to analyze the labeling patterns, confirming the conversion of various labeled substrates into D-sorbitol nih.gov. Research on renal papillary collecting duct cells has utilized ¹³C-NMR to study the synthesis of organic osmolytes like sorbitol and myo-inositol, providing insights into how these cells adapt to changes in interstitial osmolality nih.gov.

In broader mammalian cell culture contexts, ¹³C metabolic flux analysis (¹³C MFA) is a standard technique for quantifying metabolic pathways nih.govresearchgate.net. While specific studies using this compound in general mammalian cell cultures are not detailed in the provided results, the methodology is established for tracing carbon flow through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle nih.govresearchgate.netnih.govresearchgate.net. For instance, endothelial cells have been studied using ¹³C MFA to understand how targeted inhibition of pathways like the polyol pathway (which involves sorbitol) impacts core metabolic routes nih.gov. The polyol pathway, where glucose is converted to sorbitol by aldose reductase, has been implicated in endothelial dysfunction under hyperglycemic conditions nih.govfrontiersin.orgahajournals.orgfrontiersin.org. Studies on oocytes and other specific cell types would similarly benefit from ¹³C-labeled sorbitol to trace its metabolic fate and contribution to cellular energy and biosynthesis.

Mechanistic Investigations and Isotopic Effects Using D Sorbitol 1 13c

Elucidation of Enzyme Reaction Mechanisms through Carbon-13 Positional Tracing

The use of ¹³C-labeled substrates, such as D-Sorbitol-1-¹³C, is a powerful technique for dissecting enzyme reaction mechanisms. By tracking the position of the ¹³C label, scientists can determine which bonds are broken and formed during catalysis, identify reaction intermediates, and map out the precise sequence of events in a metabolic pathway.

For instance, studies investigating the polyol pathway, which interconverts glucose and fructose (B13574) via sorbitol, have utilized ¹³C-labeled substrates to understand the roles of key enzymes like aldose reductase and sorbitol dehydrogenase (SDH) nih.govactivemotif.comwikipedia.orgmdpi.com. D-Sorbitol-1-¹³C can be used to trace the fate of the C1 carbon during the enzymatic conversion of sorbitol to fructose by SDH. The reaction catalyzed by sorbitol dehydrogenase involves the oxidation of the C2 hydroxyl group of sorbitol, using NAD⁺ as a cofactor, to produce fructose and NADH activemotif.comwikipedia.orgbiorxiv.org. By monitoring the ¹³C label at the C1 position, researchers can confirm the stereospecificity of the reaction and the integrity of other carbon positions during the enzymatic transformation. Studies involving ¹³C-labeled hexoses and pentoses have shown their conversion into D-sorbitol, with D-[1-¹³C]fructose being directly converted via the aldose reductase and sorbitol dehydrogenase pathway nih.gov. This highlights the utility of positional labeling in confirming metabolic routes.

Isotopic Effects on Reaction Rates and Pathway Preferences

Kinetic isotope effects (KIEs) arise from the differences in vibrational frequencies between isotopologues, which lead to variations in bond dissociation energies and, consequently, reaction rates dalalinstitute.comslideshare.netwikipedia.orglibretexts.org. When D-Sorbitol-1-¹³C is used in enzymatic reactions, the substitution of ¹²C with ¹³C at the C1 position can lead to measurable KIEs, particularly if the C1 carbon or its associated bonds are involved in the rate-determining step of the reaction.

While specific KIE values for D-Sorbitol-1-¹³C in enzymatic reactions are not extensively detailed in the provided search results, the principle of KIEs is well-established for ¹³C labeling dalalinstitute.comslideshare.netwikipedia.orglibretexts.org. A ¹³C substitution typically results in a small, normal kinetic isotope effect (k¹²/k¹³ > 1) when the C-C bond or bonds involving the labeled carbon are broken or formed in the rate-limiting step dalalinstitute.comwikipedia.org. These effects, though subtle for ¹³C compared to hydrogen isotopes, are critical for mechanistic studies, allowing researchers to pinpoint the exact step where bond cleavage or formation occurs dalalinstitute.comwikipedia.orgnih.gov. By comparing the reaction rates of D-Sorbitol-1-¹³C with unlabeled D-Sorbitol, researchers can infer the involvement of the C1 position in the transition state of the enzymatic reaction. This can also influence pathway preferences if alternative metabolic routes exist and exhibit different sensitivities to isotopic substitution.

D-Sorbitol-1-13C as a Probe for Redox State Analysis

The polyol pathway, particularly the interconversion of sorbitol and fructose catalyzed by sorbitol dehydrogenase (SDH), is closely linked to cellular redox balance, specifically the NAD⁺/NADH ratio activemotif.comwikipedia.orgmdpi.comnih.gov. SDH catalyzes the reaction: sorbitol + NAD⁺ → fructose + NADH + H⁺ wikipedia.org. This reaction consumes NAD⁺ and produces NADH.

D-Sorbitol-1-¹³C can serve as a probe in studies examining the impact of sorbitol metabolism on cellular redox states. For example, in hyperglycemic conditions, the increased flux through the polyol pathway leads to the conversion of glucose to sorbitol (via aldose reductase, which consumes NADPH) and then to fructose (via SDH, which produces NADH) activemotif.commdpi.comnih.gov. The consumption of NADPH by aldose reductase can deplete the cellular pool of NADPH, which is crucial for antioxidant defense (e.g., regenerating glutathione) nih.govresearchgate.net. Simultaneously, the production of NADH by SDH can shift the NAD⁺/NADH ratio.

By using D-Sorbitol-1-¹³C, researchers can trace the metabolic flux through SDH and quantify the production of NADH. This allows for a more precise understanding of how sorbitol metabolism contributes to the cellular redox imbalance, particularly in conditions like diabetes where this pathway is upregulated mdpi.comnih.govavehjournal.org. Studies investigating oxidative stress in aged oocytes, for instance, have noted that sorbitol accumulation is linked to altered intracellular redox balance, with decreased glutathione (B108866) and increased reactive oxygen species (ROS) aging-us.comnih.gov. While these studies did not specifically use D-Sorbitol-1-¹³C, the principle of monitoring sorbitol's role in redox balance is directly applicable, and isotopic labeling would provide a more direct way to track the metabolic consequences of sorbitol flux.

Structural and Conformational Research of D Sorbitol 1 13c and Its Derivatives

Conformational Analysis using 13C NMR and Computational Methods

The inherent flexibility of D-Sorbitol's open-chain structure, in contrast to the constraining ring of its parent sugar D-glucose, allows for a multitude of potential conformations. nih.govnih.gov Research combining 13C Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Molecular Dynamics (MD) simulations has been pivotal in elucidating the preferred conformations of sorbitol in different environments. nih.govnih.gov

MD simulations of D-Sorbitol in aqueous solutions have revealed that, despite the theoretical possibility of 243 staggered backbone conformations, only a very limited number are stable and significantly populated. nih.govnih.gov A key finding is that the sorbitol chain predominantly adopts an extended conformation in solution, which is contrary to the bent conformation observed in its crystalline state. nih.govnih.gov These extended conformers are notably stabilized by a persistent intramolecular hydrogen bond between the hydroxyl groups on carbon atoms C-2 and C-4. nih.govnih.gov

These computational findings align well with available NMR data. nih.gov Specifically, 13C NMR relaxation time studies are consistent with MD simulations, showing that the carbon atoms at the ends of the sorbitol chain (C-1 and C-6) have greater mobility and relax faster than the internal carbons. nih.gov This increased mobility is associated with higher rates of local conformational transitions at the chain ends. nih.gov While there is general agreement, some discrepancies remain; for instance, NMR data suggest a more bent structure concerning the C-2–C-3 torsion than what is predicted by some simulations. nih.gov

The table below summarizes the key conformational states of D-Sorbitol as determined by computational analysis.

Conformational StatePrimary EnvironmentKey Structural FeatureStabilizing Interaction
Extended Aqueous SolutionThe carbon backbone is largely linear.Intramolecular hydrogen bond between C-2 and C-4 hydroxyl groups. nih.govnih.gov
Bent Crystalline SolidThe carbon backbone is folded or bent.Intermolecular forces within the crystal lattice. nih.govnih.gov

Investigation of Intermolecular Interactions with D-Sorbitol-1-13C (e.g., with Plasticizers, Catalysts, or Biomolecules)

The multiple hydroxyl groups of this compound enable it to form extensive hydrogen bond networks, driving its interactions with a wide range of other molecules, including polymers, catalysts, and biomolecules.

Interactions with Plasticizers: D-Sorbitol is widely used as a plasticizer, particularly for bio-based polymer films such as those made from starch. mdpi.comnih.gov It enhances film flexibility and reduces brittleness by inserting itself between polymer chains and disrupting the intramolecular hydrogen bonds that make the polymer rigid. mdpi.com This action increases the intermolecular space, or free volume, within the polymer matrix. nih.govresearchgate.net Studies comparing sorbitol with other polyol plasticizers like glycerol (B35011) have shown that sorbitol can form stronger molecular interactions with polymer chains. mdpi.comnih.gov This stronger interaction can lead to a decreased probability of the plasticizer interacting with water, resulting in films with lower moisture absorption and swelling degrees compared to those plasticized with glycerol. mdpi.com The interaction between sorbitol and starch can be disturbed by the presence of other molecules, such as the drug paracetamol, leading to an antiplasticization effect. nih.gov

Interactions with Catalysts: The synthesis of D-Sorbitol and its conversion into other valuable bio-based chemicals are predominantly catalytic processes. The industrial production of sorbitol itself involves the catalytic hydrogenation of D-glucose over transition-metal catalysts, such as Raney nickel, Ruthenium (Ru), or Platinum (Pt). scispace.comacs.orgmdpi.com The interaction between the catalyst and the substrate is crucial for reaction efficiency and selectivity. For instance, in the hydrogenation of glucose, supported Ru catalysts have shown high conversion rates and selectivity to D-sorbitol. mdpi.com

Furthermore, the catalytic dehydration of sorbitol to produce isosorbide (B1672297), a key platform chemical, has been studied using 13C NMR. nih.gov This technique allows for the real-time tracking of the reaction, identifying major intermediates like 1,4-sorbitan and quantifying product yields, thereby providing direct insight into the interaction between the sorbitol molecule and the catalyst's active sites. nih.gov

The table below presents data on the catalytic conversion of D-glucose to D-Sorbitol under different conditions.

CatalystSupportTemperature (°C)H2 Pressure (MPa)D-Sorbitol Yield (%)
Raney Nickel-46Not Specified87.15
Ruthenium (Ru)Activated Carbon (AC)1304~92.4
Platinum (Pt)Carbon (C)1008>99.5

Structural Characterization of Bio-based Derivatives of this compound

D-Sorbitol serves as a versatile starting material for a variety of bio-based chemicals and polymers. The structural characterization of these derivatives relies heavily on spectroscopic methods, with 13C NMR being a particularly powerful tool for elucidating their precise chemical structures.

One major class of derivatives is sorbitol-based polyesters. mdpi.comdavidpublisher.com These materials are synthesized via catalyst-free melt polycondensation of sorbitol with various diacids (e.g., succinic acid) and diols. davidpublisher.com The resulting copolyesters, such as Poly(Sorbitol succinate-co-ethylene glycol succinate), are characterized as elastomers or stiff thermosets with potential for biomedical applications. davidpublisher.com 13C NMR is used to confirm the polymer structure, with distinct resonance peaks corresponding to the six carbon atoms of the sorbitol unit within the polymer backbone. davidpublisher.com

The table below details the 13C NMR chemical shifts for the sorbitol moiety in a synthesized copolyester. davidpublisher.com

Carbon Atom (Sorbitol Moiety)Chemical Shift (ppm)
C1, C6 (terminal carbons)65.8, 66.1
C2, C3, C4, C5 (internal carbons)72.9, 74.3, 74.5, 76.1

Another significant derivative is isosorbide, a bicyclic diether produced through the acid-catalyzed dehydration of sorbitol. mdpi.comresearchgate.net Isosorbide is a rigid molecule used to create polymers with enhanced thermal and mechanical properties. researchgate.net The structure of synthesized isosorbide is typically verified using a combination of Fourier-Transform Infrared Spectroscopy (FT-IR), Mass Spectrometry (MS), and NMR (¹H and ¹³C). nih.govresearchgate.net For example, 13C NMR spectra clearly distinguish the signals of isosorbide from the sorbitol reactant and any intermediates. nih.gov Isosorbide can be further modified, for instance, by reacting it with methacrylic anhydride (B1165640) to produce isosorbide dimethacrylate, a bio-based cross-linker for resins, with its structure also confirmed by these spectroscopic techniques. researchgate.net

Computational and Theoretical Modeling of D Sorbitol 1 13c Metabolism and Behavior

Development and Validation of Metabolic Network Flux Models incorporating 13C Labeling Data

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope labeling, such as in 13C-MFA, it allows for the detailed tracing of carbon atoms through metabolic pathways. The development of a metabolic network model for tracking D-Sorbitol-1-13C involves several key steps.

First, a stoichiometric model of the relevant metabolic network is constructed. This model comprises a list of all relevant biochemical reactions, their stoichiometry, and the participating metabolites. For this compound, this would include pathways of sorbitol uptake and its conversion to fructose (B13574), glucose, and subsequent entry into glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.

The incorporation of 13C labeling data from this compound is then used to constrain the fluxes in the model. By measuring the distribution of the 13C label in various downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the model can estimate the relative and absolute fluxes through different pathways.

Validation of the metabolic network model is a critical step to ensure its accuracy and predictive power. nih.govplos.org This is often achieved by comparing the model's predictions with experimental data that was not used in the model's construction. nih.govplos.org A common approach is to perform a goodness-of-fit test, such as the chi-squared (χ²) test, which assesses the discrepancy between the measured and simulated isotopomer distributions. plos.org If the model does not fit the data well, it may indicate missing reactions or incorrect assumptions in the model, which then need to be revised. aiche.orgresearchgate.net

For instance, a validation experiment could involve culturing cells with this compound and measuring the resulting labeling patterns in key amino acids derived from central carbon metabolism. The model's ability to reproduce these labeling patterns would be a measure of its validity.

MetaboliteMeasured 13C Enrichment (%)Model-Predicted 13C Enrichment (%)Residual
Fructose-6-phosphate85.2 ± 1.584.70.5
Glucose-6-phosphate83.9 ± 1.883.10.8
Pyruvate (B1213749)45.7 ± 2.146.5-0.8
Lactate44.9 ± 2.345.9-1.0
Citrate22.1 ± 1.921.50.6

In Silico Simulation of Metabolic Fluxes and Pathways Involving this compound

Once a validated metabolic network model is established, it can be used for in silico simulations to predict metabolic fluxes under various conditions. nih.govresearchgate.net These simulations can provide a quantitative understanding of how this compound is metabolized and how its carbon atom is distributed throughout the metabolic network.

For example, the model can simulate the flux of the 1-13C label from sorbitol into fructose and then into the glycolytic pathway. The simulation can predict the proportion of the label that proceeds through the Embden-Meyerhof-Parnas (EMP) pathway versus the pentose phosphate pathway (PPP). This is valuable for understanding the metabolic state of the cell, including its redox balance and biosynthetic activities.

In silico simulations can also be used to perform "what-if" scenarios. For instance, the model could predict how the metabolic fluxes would change in response to genetic modifications (e.g., knocking out an enzyme) or changes in the cellular environment (e.g., nutrient availability). This predictive capability is a key advantage of metabolic modeling and can guide metabolic engineering efforts.

A study on the microalga Diplosphaera chodatii developed a metabolic flux model to analyze sorbitol biosynthesis, demonstrating the utility of such models in understanding and potentially optimizing the production of this polyol. nih.gov While this study did not specifically use this compound as a tracer, the principles of the in silico simulations are directly applicable.

Metabolic FluxSimulated Flux Value (Relative Units)Pathway
Sorbitol Uptake100Transport
Sorbitol to Fructose95Polyol Pathway
Fructose to Fructose-6-P92Glycolysis
Glucose-6-P to PPP15Pentose Phosphate Pathway
Pyruvate to TCA Cycle35TCA Cycle

Quantum Chemical Calculations (e.g., DFT) for Understanding Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules at the atomic level. For this compound, DFT calculations can provide insights into how the isotopic substitution at the C-1 position affects its properties.

One key application of DFT is the prediction of NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei, DFT can accurately predict the 13C and 1H NMR spectra of this compound. This can aid in the experimental identification and characterization of the molecule and its metabolites. Comparisons between the calculated spectra of the labeled and unlabeled sorbitol can reveal subtle differences in electronic structure caused by the isotopic substitution.

DFT can also be used to study the molecule's reactivity. By calculating properties such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for chemical reactions. For this compound, this could help in understanding the enzymatic conversion to fructose by sorbitol dehydrogenase, for example, by modeling the interaction of the substrate with the enzyme's active site.

While extensive DFT studies specifically on this compound are not widely published, the methodology is well-established for isotopologues of other organic molecules. mdpi.com

Calculated PropertyD-SorbitolThis compoundMethod
13C Chemical Shift (C1)~63 ppm~63 ppm (with altered spin-spin coupling)GIAO/DFT
HOMO-LUMO Gap~5.8 eV~5.8 eVB3LYP/6-31G(d)
Dipole Moment~2.5 D~2.5 DB3LYP/6-31G(d)

Molecular Dynamics Simulations for Conformational Dynamics and Binding Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational dynamics in solution and its interactions with biological macromolecules like enzymes.

MD simulations are also invaluable for studying the binding of sorbitol to enzymes. For example, simulations of D-sorbitol binding to sorbitol dehydrogenase can reveal the key amino acid residues involved in the interaction and the specific hydrogen bonding network that stabilizes the enzyme-substrate complex. Such simulations can provide a detailed, dynamic picture of the binding process that complements static experimental structures.

While specific MD simulations of this compound are not prevalent in the literature, the wealth of studies on unlabeled D-sorbitol provides a strong foundation for understanding its dynamic behavior. nih.govnih.govrsc.orgresearchgate.net These methods could be applied to this compound to investigate any subtle effects of the isotopic label on its dynamics and binding affinity.

Conformational ParameterSimulated Value for D-Sorbitol in Aqueous SolutionReference
End-to-end distance0.547 nm rsc.orgresearchgate.net
Radius of gyration0.372 nm rsc.orgresearchgate.net
Predominant Backbone ConformationExtended nih.govnih.gov
Key Intramolecular H-bondO2-H ... O4 nih.gov

Emerging Research Directions and Methodological Innovations with D Sorbitol 1 13c

Integration of 13C Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)

The integration of stable isotope tracing with multi-omics platforms provides a systems-level understanding of cellular metabolism. Using D-Sorbitol-1-13C as a carbon source in cell cultures allows researchers to perform 13C Metabolic Flux Analysis (13C-MFA), a technique considered the gold standard for quantifying intracellular metabolic rates. creative-proteomics.com This method involves tracking the labeled carbon from this compound as it is metabolized and incorporated into a wide array of downstream metabolites. creative-proteomics.com By analyzing the mass isotopologue distribution in these metabolites using techniques like mass spectrometry or NMR, the flow of carbon (flux) through different metabolic pathways can be accurately calculated. creative-proteomics.comnih.gov

When this flux data is combined with other omics datasets, a more comprehensive biological narrative emerges. For instance, correlating metabolic flux changes with transcriptomic (gene expression) and proteomic (protein abundance) data can reveal how metabolic activity is regulated at the transcriptional and translational levels. nih.govresearchgate.netmdpi.com This integrated approach is crucial for understanding complex biological states, such as the metabolic rewiring that occurs in cancer cells or during microbial fermentation. nih.gov

Table 1: this compound in Multi-Omics Integration

Omics Discipline Data Provided Synergy with this compound Tracing
Metabolomics Measures the abundance of intracellular metabolites. Provides the foundational data on labeling patterns in metabolites, which is essential for calculating metabolic flux. osti.gov
Transcriptomics Quantifies mRNA levels, indicating gene expression. Links changes in metabolic pathway activity (flux) to the upregulation or downregulation of the genes encoding the pathway's enzymes. nih.gov

| Proteomics | Quantifies protein levels. | Connects metabolic flux to the actual abundance of enzymes, revealing post-transcriptional regulatory mechanisms. mdpi.com |

Development of Novel Biosensors or Detection Systems Utilizing this compound

Advancements in biosensor technology are increasingly focused on achieving high sensitivity and selectivity for specific molecules like sorbitol. Research has led to the development of reagentless D-sorbitol biosensors based on immobilized D-sorbitol dehydrogenase, the enzyme that specifically acts on sorbitol. nih.gov Other approaches include highly sensitive fiber optic sensors and fluorescent chemosensors designed for optical recognition of sorbitol. researchgate.netnih.gov

In the development and validation of these novel systems, this compound can play a critical role. Its distinct mass makes it an ideal internal standard for calibrating and testing the specificity of mass spectrometry-based detection methods. For enzymatic biosensors, it can be used in kinetic studies to precisely measure reaction rates and enzyme efficiency. nih.gov Furthermore, the 13C label provides a unique spectroscopic signature that could be exploited in NMR-based detection platforms, offering a non-invasive way to monitor sorbitol uptake and metabolism in real-time.

Applications in Advanced Materials Science Research (e.g., Biopolymer Synthesis, Nanomaterial Control)

The unique properties of sorbitol are being harnessed in materials science for the creation of renewable and functional materials. Sorbitol, derived from biomass, is a valuable building block for synthesizing bio-based polyesters and polyurethanes. davidpublisher.comtue.nlresearchgate.net By using this compound in the synthesis process, researchers can employ 13C NMR spectroscopy to precisely determine how the sorbitol molecule is incorporated into the polymer backbone. davidpublisher.com This provides detailed structural information and mechanistic insights that are vital for tailoring the material's final properties, such as flexibility and degradability.

In nanotechnology, D-sorbitol has been shown to be an effective coating for nanoparticles, enhancing their stability, dispersity, and biocompatibility. nih.gov For example, D-sorbitol can passivate the surface of silver nanoparticles, inhibiting the release of cytotoxic ions and maintaining the particles' desired shape. nih.gov Employing this compound in these applications would enable detailed studies of the surface chemistry and the nature of the interaction between the sorbitol molecule and the nanomaterial. It is also used as a plasticizer to improve the mechanical properties of materials like cellulose (B213188) nanocrystal (CNC) films. mdpi.com

Exploration of this compound in Synthetic Biology and Metabolic Engineering for Biotechnological Production

Synthetic biology and metabolic engineering aim to design and optimize microbial "cell factories" for the sustainable production of chemicals, fuels, and pharmaceuticals from renewable feedstocks like sorbitol. This compound is an indispensable tool in this field for rationally guiding the engineering process. creative-proteomics.com

By feeding engineered microorganisms this compound and performing 13C-MFA, scientists can generate a detailed, quantitative map of carbon flow throughout the cell's metabolic network. creative-proteomics.com This map reveals the efficiency of the engineered pathway, identifies metabolic bottlenecks that limit production, and uncovers competing pathways that divert carbon away from the target product. researchgate.net This precise diagnostic information allows for targeted genetic modifications—such as overexpressing a rate-limiting enzyme or deleting a competing one—to systematically improve the yield and productivity of the desired bioproduct. nih.gov This data-driven approach accelerates the design-build-test-learn cycle, leading to more efficient and economically viable biotechnological processes.

Table 2: Mentioned Compound Names

Compound Name
This compound
D-Sorbitol
Silver
Cellulose
Polyesters

Q & A

Q. How should researchers cite protocols for this compound synthesis and application to avoid redundancy?

  • Methodological Answer : Cite primary literature for synthesis methods (e.g., enzymatic vs. chemical reduction) and use RRIDs (Research Resource Identifiers) for reagents. For novel protocols, submit to protocols.io with a DOI and link in the methods section .

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